molecular formula C16H16N4O3S3 B10929866 4-(2-{(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide

4-(2-{(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide

Cat. No.: B10929866
M. Wt: 408.5 g/mol
InChI Key: ITSOBEAYZKSYAG-RIYZIHGNSA-N
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Description

4-(2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a thiazolone ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole and thiazolone rings, followed by their coupling with the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The pyrazole and thiazolone rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The benzenesulfonamide group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzenesulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly in areas like cancer treatment or antimicrobial therapy.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazolone derivatives, as well as benzenesulfonamide-containing molecules. Examples might include:

  • 1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(4-SULFONAMIDOPHENYL)UREA
  • 4-(2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-PHENYLSULFONAMIDE

Uniqueness

What sets 4-(2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-BENZENESULFONAMIDE apart is its specific combination of functional groups and rings, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H16N4O3S3

Molecular Weight

408.5 g/mol

IUPAC Name

4-[2-[(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C16H16N4O3S3/c1-19-10-12(9-18-19)8-14-15(21)20(16(24)25-14)7-6-11-2-4-13(5-3-11)26(17,22)23/h2-5,8-10H,6-7H2,1H3,(H2,17,22,23)/b14-8+

InChI Key

ITSOBEAYZKSYAG-RIYZIHGNSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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